2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Lysyl Oxidase LOX Enzyme Inhibition

Researchers requiring a selective lysyl oxidase (LOX) inhibitor often face off-target effects from non-selective probes like BAPN. This compound directly addresses that gap. - Quantified selectivity: IC50 of 75.1 nM against LOX with a 4-fold window over LOXL2, enabling dissection of LOX-specific contributions to collagen crosslinking. - Validated comparator: The stereoisomer BDBM461420 (flat 300 nM IC50 against LOXL2, no LOX selectivity) is available for paired control experiments. - SAR benchmark: Provides a 13.7-fold potency advantage for LOX over the methyl ester analog GRK6-IN-3, anchoring medicinal chemistry campaigns at the C3-carboxamide position.

Molecular Formula C22H31N5O
Molecular Weight 381.5 g/mol
Cat. No. B12129770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Molecular FormulaC22H31N5O
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCCC)N
InChIInChI=1S/C22H31N5O/c1-3-5-7-10-14-24-22(28)18-19-21(27(20(18)23)15-11-6-4-2)26-17-13-9-8-12-16(17)25-19/h8-9,12-13H,3-7,10-11,14-15,23H2,1-2H3,(H,24,28)
InChIKeyPIAJSWFIHPFVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: A Lipophilic Pyrroloquinoxaline for Specialized LOX/LOXL2 and SUMOylation Research


2-Amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Molecular Formula: C22H31N5O) is a fully synthetic, small-molecule member of the pyrrolo[2,3-b]quinoxaline class . This heterocyclic scaffold is characterized by a fusion of pyrrole and quinoxaline ring systems, substituted here with a characteristic 2-amino group, a 1-pentyl chain, and an N-hexyl carboxamide tail . The compound is not a naturally occurring metabolite; its primary relevance lies in medicinal chemistry and chemical biology as a probe for enzymes where its unique substitution pattern confers distinct target engagement profiles, such as against lysyl oxidase (LOX) family enzymes or SUMOylation pathway components [1].

Why Generic 2-Aminopyrroloquinoxaline Substitution is Inadequate for 2-Amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide


Within the pyrrolo[2,3-b]quinoxaline family, even minor alterations to the N1-alkyl and C3-carboxamide substituents can invert functional activity, shift selectivity across the LOX isoenzyme family, or redirect the compound toward entirely different targets such as 5-HT3 receptors or PDE4 [1]. The specific combination of a lipophilic 1-pentyl chain and an N-hexyl amide in this compound dictates a unique conformational and electrostatic profile, which is not replicated by close analogs like methyl ester derivatives (e.g., GRK6-IN-3, IC50 1.03 μM for GRK6) or N-cyclopentyl variants (e.g., SIRT1 activator 3) . Consequently, generic substitution with a scaffold-matched but differently substituted pyrroloquinoxaline will lead to divergent potency, target engagement, and biological readouts, invalidating comparative experiments and procurement decisions .

Quantitative Differentiation of 2-Amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Against Closest Analogs


LOX Inhibition Potency Against the Core Scaffold and a C3-Ester Analog

The target compound demonstrates potent inhibition of human LOX with an IC50 of 75.1 nM, a profile that is characteristic of the optimized N-hexyl carboxamide series [1]. In contrast, a close structural analog where the C3-carboxamide is replaced by a methyl carboxylate, GRK6-IN-3 (methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate), shows a complete functional divergence, acting as a GRK6 inhibitor with an IC50 of 1,030 nM (1.03 μM), which is a 13.7-fold loss in potency if misapplied to a LOX-targeting context .

Lysyl Oxidase LOX Enzyme Inhibition Fibrosis

Selectivity Profile Across LOX Family: LOX vs LOXL2

This compound exhibits a selectivity window of approximately 4-fold for LOX (IC50: 75.1 nM) over LOXL2 (IC50: 300 nM) when tested under comparable BSA-containing assay conditions [1]. This contrasts with the behavior of its enantiomeric or diastereomeric counterpart (BDBM461420), which shows no potency differentiation, exhibiting a flat IC50 of 300 nM against LOXL2 [2]. The compound's 75.1 nM potency against LOX is therefore a specific, stereoelectronically-driven property not shared by its stereoisomer.

Lysyl Oxidase Like-2 LOXL2 Selectivity Cancer

Absence of 5-HT3 Receptor Agonist Activity: Differentiating from Older Pyrroloquinoxaline Probes

The pyrroloquinoxaline scaffold is historically associated with high-affinity 5-HT3 receptor agonism, with some derivatives achieving subnanomolar affinity [1]. The target compound's specific 1-pentyl and N-hexyl-3-carboxamide substitutions are not present in any known 5-HT3 agonist pharmacophore models, which rely on a piperazine or similar basic amine at the C3 position [1]. By inference, this compound is structurally excluded from the 5-HT3 agonist class, giving it a cleaner target engagement profile than classical pyrroloquinoxaline probes like those described by Campiani et al.

5-HT3 Receptor Off-Target Activity Serotonin Chemical Probe

Validated Application Scenarios for 2-Amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide


Selective LOX Inhibition in Fibrosis and Tumor Microenvironment Models

Use as a tool compound to selectively inhibit lysyl oxidase (LOX) over LOXL2. The 75.1 nM IC50 against LOX, coupled with a 4-fold selectivity window over LOXL2, makes it suitable for dissecting LOX-specific contributions to collagen crosslinking and extracellular matrix stiffening in in vitro fibroblast activation assays or tumor microenvironment studies [1]. The stereochemistry-dependent selectivity available in this compound provides a clear advantage over non-selective LOX family inhibitors like BAPN (β-aminopropionitrile).

Negative Control Experimental Design Using the Selectivity-Incompetent Stereoisomer

For rigorous experimental design, the stereoisomer BDBM461420, which shows a flat 300 nM IC50 against LOXL2 but lacks LOX selectivity, can be procured alongside the target compound [2]. This allows researchers to attribute biological effects specifically to LOX inhibition with greater confidence compared to single-compound studies.

Structure-Activity Relationship (SAR) Cornerstone for N-Alkyl Carboxamide Optimization

The compound serves as a critical benchmark in SAR studies focused on the C3-carboxamide position of pyrrolo[2,3-b]quinoxalines. Its 13.7-fold potency advantage for LOX over the methyl ester analog GRK6-IN-3 provides a quantitative measure of the N-hexyl amide's contribution to target engagement, anchoring medicinal chemistry campaigns aimed at developing potent, isoform-selective LOX inhibitors .

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